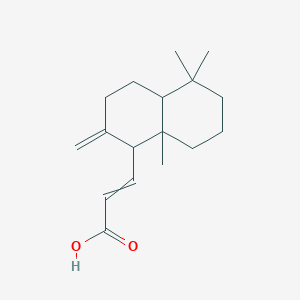
Cap-dependent endonuclease-IN-26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cap-dependent endonuclease-IN-26 is a compound known for its inhibitory activity against cap-dependent endonucleases, which are essential enzymes for viral RNA transcription.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cap-dependent endonuclease-IN-26 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes the use of dibenzothiepin rings substituted by diphenylmethyl containing chiral-center electron-withdrawing groups . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Cap-dependent endonuclease-IN-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which exhibit different levels of inhibitory activity against cap-dependent endonucleases .
Aplicaciones Científicas De Investigación
Cap-dependent endonuclease-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of cap-dependent endonuclease inhibition.
Biology: Employed in research on viral replication and transcription processes.
Medicine: Investigated for its potential as an antiviral drug, particularly against influenza viruses.
Industry: Utilized in the development of new antiviral therapies and diagnostic tools
Mecanismo De Acción
Cap-dependent endonuclease-IN-26 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is crucial for viral RNA transcription. The compound binds to the active site of the enzyme, preventing it from cleaving the capped pre-messenger RNA. This inhibition disrupts the viral replication process, thereby reducing the viral load .
Comparación Con Compuestos Similares
Similar Compounds
Baloxavir marboxil: A well-known cap-dependent endonuclease inhibitor used to treat influenza.
Tanshinone I: Another compound with cap-dependent endonuclease inhibitory activity.
Uniqueness
Cap-dependent endonuclease-IN-26 is unique due to its strong inhibitory activity and its potential for use in combination therapies with other antiviral drugs. Its structure-activity relationship studies have shown that specific substitutions on the dibenzothiepin rings enhance its inhibitory effect .
Propiedades
Fórmula molecular |
C23H23N3O3 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
1-benzhydryl-5-hydroxy-3-propan-2-yl-2H-pyrido[2,1-f][1,2,4]triazine-4,6-dione |
InChI |
InChI=1S/C23H23N3O3/c1-16(2)24-15-26(25-14-13-19(27)22(28)21(25)23(24)29)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,20,28H,15H2,1-2H3 |
Clave InChI |
XBUAYFHRCVFRFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CN(N2C=CC(=O)C(=C2C1=O)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


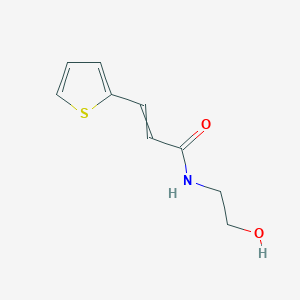
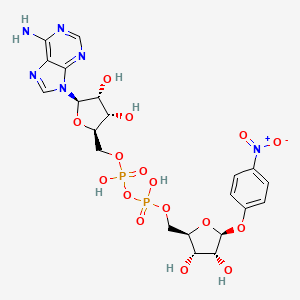



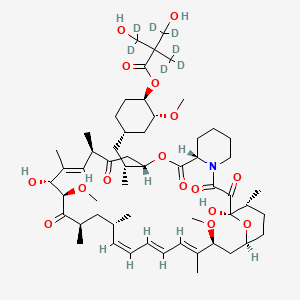
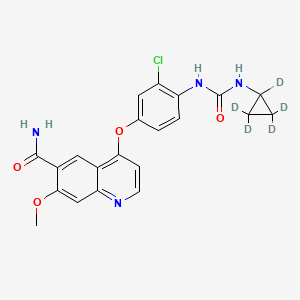
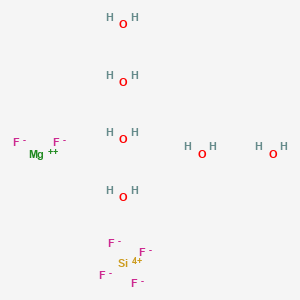

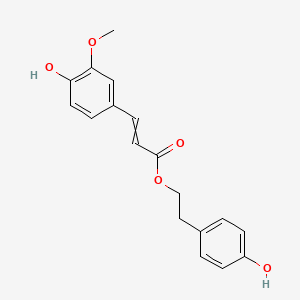
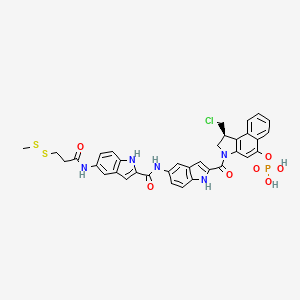
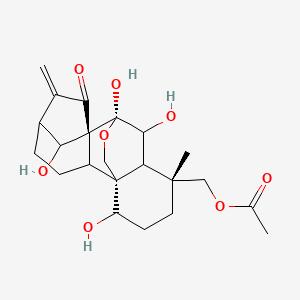
![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
